

Application Notes and Protocols for the Quantification of Morpholine Derivatives

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Compound of Interest

Compound Name: 4-(2,2-Diphenylethyl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of morpholine and its derivatives, critical for quality control and safety assessment in the pharmaceutical and food industries. Morpholine, a versatile organic compound, and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs) and as additives in food products. [1][2] However, their potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitates sensitive and accurate quantification methods to control their presence as impurities.[3][4][5]

Analytical Techniques Overview

A variety of analytical techniques are employed for the quantification of morpholine and its derivatives, each with its own advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Key techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like morpholine. Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.[3]



Protocol: Quantification of Morpholine in Apple Juice and Ibuprofen by GC-MS after Derivatization

This protocol describes a validated method for the determination of morpholine residues in fruit juices and pharmaceutical formulations using GC-MS after derivatization to N-nitrosomorpholine.[3][8]

- 1. Sample Preparation and Derivatization:
- To 2.0 mL of the sample (apple juice or dissolved ibuprofen), add 0.5 mL of 6 M hydrochloric acid.
- Add 0.5 mL of saturated sodium nitrite solution.
- Incubate the mixture at 60°C for 15 minutes.
- Cool the sample to room temperature.
- Extract the derivative with 2.0 mL of dichloromethane.
- Collect the organic layer for GC-MS analysis.
- 2. GC-MS Conditions:
- GC Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness)[3]
- Carrier Gas: Helium at a constant flow rate of 2 mL/min[3]
- Injection Volume: 1 μL (split ratio 1:7)[3]
- Inlet Temperature: 250°C[3]
- Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.
- MS Detector: Electron Ionization (EI) mode
- Monitored Ions (m/z): 56, 86, 116 for N-nitrosomorpholine



Quantitative Data Summary: GC-MS Method

Parameter	Value	Reference
Linearity Range	10–500 μg/L	[3][8]
Correlation Coefficient (R²)	>0.999	[3]
Limit of Detection (LOD)	7.3 μg/L	[3][8]
Limit of Quantification (LOQ)	24.4 μg/L	[3][8]
Spiked Recovery	94.3% to 109.0%	[3][8]
Intraday Repeatability (RSD)	2.0%-4.4%	[3][8]
Interday Reproducibility (RSD)	3.3%-7.0%	[8][9]

Experimental Workflow: GC-MS Analysis of Morpholine



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